molecular formula C12H13N3O2S B5627447 2-(methylthio)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine

2-(methylthio)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No. B5627447
M. Wt: 263.32 g/mol
InChI Key: SXUIZHAUHOTCQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(methylthio)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine often involves multistep reactions, including the formation of 1,3,4-oxadiazoles and the introduction of tetrahydrofuran and methylthio groups. For instance, a domino reaction has been utilized for synthesizing tetraheterocyclic compounds, indicating a method that might be applicable to the target molecule (Liang et al., 2006). Furthermore, multicomponent reactions offer a route to create complex structures efficiently, suggesting potential pathways for synthesizing the target molecule (Kurhade et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole, has been characterized by X-ray diffraction, highlighting the possibility of detailed structural analysis for our target molecule (Shen et al., 2018). Such studies can reveal important aspects of conformation, molecular packing, and potential for intermolecular interactions.

Chemical Reactions and Properties

Compounds featuring the oxadiazole ring and pyridine unit are known for their versatile chemical reactivity. For example, flash vacuum thermolyses have been used to study the reactivity of pyridine-based compounds, leading to products like 2-aminopyridine (McCluskey & Wentrup, 2008). Such studies provide insight into the reactivity and potential applications of the target compound in synthetic chemistry.

Physical Properties Analysis

The physical properties of related compounds, such as crystal structure and density, have been extensively studied. For example, the crystal structure and high density of a pyridine-based energetic material were determined, offering insights into the physical characteristics that might be expected for our target molecule (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties of oxadiazoles, pyridines, and tetrahydrofurans, such as their electrochemical behavior and interaction with metals, have been explored in various studies. For instance, complexes of 2-methylthio-5-(pyridylmethylidene)-3,5-dihydro-4H-imidazol-4-ones with transition metals have been synthesized and characterized, shedding light on the chemical properties and potential applications of the target compound in coordination chemistry (Beloglazkina et al., 2005).

properties

IUPAC Name

5-(2-methylsulfanylpyridin-3-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-18-12-9(3-2-5-13-12)11-14-10(15-17-11)8-4-6-16-7-8/h2-3,5,8H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUIZHAUHOTCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C2=NC(=NO2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine

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